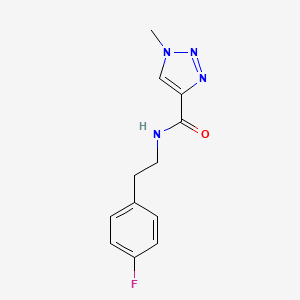

N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1207054-76-9

Cat. No.: VC5680193

Molecular Formula: C12H13FN4O

Molecular Weight: 248.261

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207054-76-9 |

|---|---|

| Molecular Formula | C12H13FN4O |

| Molecular Weight | 248.261 |

| IUPAC Name | N-[2-(4-fluorophenyl)ethyl]-1-methyltriazole-4-carboxamide |

| Standard InChI | InChI=1S/C12H13FN4O/c1-17-8-11(15-16-17)12(18)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,18) |

| Standard InChI Key | KXNXRBIJTNFTFW-UHFFFAOYSA-N |

| SMILES | CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)F |

Introduction

Molecular Structure and Chemical Identification

N-(4-Fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety linked to a 4-fluorophenethyl chain. The molecular formula is C₁₃H₁₄FN₅O, with a molecular weight of 279.29 g/mol . Key structural attributes include:

-

1-Methyltriazole core: Enhances metabolic stability compared to unsubstituted triazoles.

-

4-Carboxamide group: Facilitates hydrogen bonding with biological targets, a feature common in enzyme inhibitors .

-

4-Fluorophenethyl side chain: The fluorine atom introduces electronegativity, potentially improving binding affinity to hydrophobic pockets in proteins .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₄FN₅O | |

| Molecular Weight | 279.29 g/mol | |

| IUPAC Name | N-(4-Fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

| SMILES | CN1C=C(N=N1)C(=O)NCCC2=CC=C(C=C2)F |

Synthesis and Optimization

The synthesis of 1,2,3-triazole derivatives typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . For N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, a plausible route involves:

-

Preparation of the alkyne precursor: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is activated as an acyl chloride using thionyl chloride.

-

Amide coupling: Reaction with 4-fluorophenethylamine in the presence of a base (e.g., triethylamine) yields the target carboxamide.

-

Purification: Column chromatography or recrystallization ensures >95% purity, confirmed via HPLC .

Key Challenges

-

Regioselectivity: Ensuring the triazole forms at the 1,4-position requires stringent control of reaction conditions .

-

Fluorine stability: The 4-fluorophenethyl group may undergo dehalogenation under harsh acidic/basic conditions, necessitating mild synthetic protocols .

Spectroscopic Characterization

While experimental data for this specific compound is unavailable, analogous triazole carboxamides exhibit predictable spectral features:

Biological Activities and Mechanisms

1,2,3-Triazole carboxamides are renowned for their diverse pharmacological profiles. Although direct studies on N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide are lacking, structurally related compounds suggest potential applications:

Antimicrobial Activity

4-Carboxamide-substituted triazoles exhibit broad-spectrum antimicrobial effects. For example, N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (a close analog) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The 4-fluorophenethyl group may enhance membrane permeability, potentiating activity against Gram-negative pathogens .

Enzyme Inhibition

The carboxamide moiety facilitates hydrogen bonding with catalytic residues in enzymes. For instance, MMG-0358 (a triazole-based IDO1 inhibitor) binds to Ser-167 and the heme cofactor, achieving nanomolar potency . Structural modeling suggests N-(4-fluorophenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may adopt a similar binding pose.

Therapeutic Applications and Limitations

Immunotherapy

IDO1 inhibitors are investigated as adjuvants in cancer immunotherapy. The compound’s triazole core and fluorinated side chain position it as a candidate for combination therapies with checkpoint inhibitors (e.g., anti-PD-1 antibodies) .

Challenges

-

Synthetic complexity: Multi-step synthesis complicates large-scale production.

-

Cytotoxicity risks: While triazoles are generally safe, off-target effects on human kinases require rigorous assessment .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the 4-fluorophenethyl and methyl groups could optimize potency and selectivity.

-

In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in preclinical models is critical.

-

Combination Therapies: Pairing with existing chemotherapeutics or immunomodulators may enhance efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume